1-(3-chloro-4-methylphenyl)-4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole
Description
Synthesis Analysis
The synthesis of pyrazole derivatives often involves multi-step reactions, including cyclization and condensation processes. For example, a study on the synthesis of similar compounds used a rapid, efficient, and high-yielding method catalyzed by 12-tungstophosphoric acid, highlighting the utility of one-pot reactions and inorganic catalysts for synthesizing complex pyrazole derivatives with excellent yields and mild reaction conditions (Vafaee, Davoodnia, & Pordel, 2015).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often analyzed using techniques such as X-ray diffraction, NMR, and IR spectroscopy. These methods provide detailed information on the crystalline structure, molecular geometry, and intermolecular interactions, which are crucial for understanding the compound's chemical behavior and potential applications. For instance, the crystal and molecular structure of related pyrazole derivatives have been characterized to reveal their stable conformations and hydrogen bonding patterns, which contribute to their physical properties and reactivity (Kumarasinghe, Hruby, & Nichol, 2009).
Chemical Reactions and Properties
Pyrazole derivatives undergo a variety of chemical reactions, including substitutions, additions, and cyclization, influenced by their functional groups and molecular structure. These reactions can modify the compound's properties and lead to new derivatives with specific characteristics. The chemical properties of these molecules, such as reactivity, stability, and electronic distribution, are closely studied to design and synthesize molecules with desired functions and applications.
Physical Properties Analysis
The physical properties, including melting point, solubility, and crystalline form, are essential for determining the compound's suitability for different applications. These properties are influenced by the molecular structure, including the presence of substituents and the overall molecular geometry. For example, the synthesis and characterization of related compounds have provided insights into their thermal stability and luminescence, which are important for their potential use in materials science and electronics (Cheng et al., 2017).
properties
IUPAC Name |
1-(3-chloro-4-methylphenyl)-4-methyl-3,5-bis(4-methylphenyl)pyrazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23ClN2/c1-16-5-10-20(11-6-16)24-19(4)25(21-12-7-17(2)8-13-21)28(27-24)22-14-9-18(3)23(26)15-22/h5-15H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANBRSFULSWGCTN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C(=NN2C3=CC(=C(C=C3)C)Cl)C4=CC=C(C=C4)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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